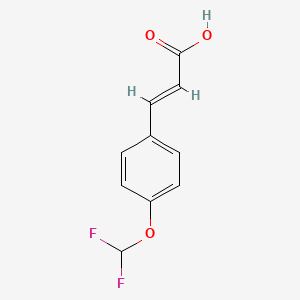

4-(Difluoromethoxy)cinnamic acid

Beschreibung

Overview of the Cinnamic Acid Scaffold in Organic Chemistry and Chemical Biology

Cinnamic acid, an organic compound with the formula C₆H₅-CH=CH-COOH, serves as a fundamental scaffold in the realms of organic chemistry and chemical biology. wikipedia.org Naturally occurring in various plants like cinnamon, it exists as both cis and trans isomers, with the latter being more common and stable. wikipedia.orgnih.govnih.gov In the biological sphere, cinnamic acid is a pivotal intermediate in the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of a vast array of natural products. jocpr.com These products include flavonoids, lignols, stilbenes, and coumarins. wikipedia.org

The structural features of cinnamic acid—a phenyl ring conjugated with an acrylic acid group—make it a versatile building block, or scaffold, for synthetic chemists. nih.govnih.gov Its derivatives have been evaluated as pharmacologically active compounds, showing a remarkable variety of biological activities and are often used as starting points for the development of new drugs. nih.gov The presence of both an aromatic ring and a carboxylic acid group provides multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties. nih.govbenthamdirect.com These derivatives are not only crucial in medicinal chemistry but are also used in the perfume industry, in the synthesis of synthetic indigo, and as precursors to the sweetener aspartame. wikipedia.org The most common naturally occurring derivatives include p-coumaric acid, caffeic acid, and ferulic acid, which are differentiated by the hydroxylation and methoxylation patterns on the phenyl ring. nih.govmdpi.commdpi.com

Significance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine into organic molecules profoundly alters their physicochemical properties, a strategy that has become immensely beneficial in medicinal chemistry, agrochemistry, and materials science. accessscience.comnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, lending high thermal and chemical stability to fluorinated compounds. wikipedia.org In drug discovery, the strategic incorporation of fluorine can dramatically influence a molecule's pharmacokinetic profile. acs.orgresearchgate.net

Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase membrane permeability, and improve bioavailability. nih.govnih.govchemenu.com Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, thereby influencing a molecule's binding affinity to biological targets. researchgate.net It is estimated that fluorine-containing compounds constitute around 25% of all small-molecule drugs. nih.gov Beyond pharmaceuticals, fluorinated compounds are integral to materials science, with applications ranging from fluoropolymers like Teflon to fluorinated liquid crystal monomers used in LCD devices. nih.govwikipedia.org

Rationale for In-Depth Investigation of 4-(Difluoromethoxy)cinnamic Acid

The specific compound this compound emerges as a molecule of interest by combining the versatile cinnamic acid scaffold with a unique fluorinated substituent. This combination warrants a detailed investigation into its properties and potential applications.

The difluoromethoxy group (-OCF₂H) is a distinctive fluorinated motif used in medicinal chemistry to fine-tune the properties of a parent compound. nih.gov Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₂H group possesses a hydrogen atom, which allows it to act as a hydrogen bond donor, potentially enriching molecular interactions within the binding pockets of biological targets. nih.gov

This group also exhibits what is described as "dynamic lipophilicity." nih.gov It can alter its lipophilicity based on the surrounding chemical environment, which can be advantageous for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov The difluoromethylene (CF₂) component of the group is also considered a bioisostere of an oxygen atom or a carbonyl group, meaning it can replace these groups in a molecule while retaining or improving biological activity. researchgate.netst-andrews.ac.uk Therefore, attaching a difluoromethoxy group to the cinnamic acid scaffold is a rational strategy to modulate its biological and chemical characteristics in a nuanced manner. nih.gov

This compound serves as a valuable building block or chemical intermediate for the synthesis of more complex fluorinated compounds. smolecule.com Its structure provides a reactive handle—the carboxylic acid and the double bond—for further chemical transformations, allowing for its incorporation into larger, potentially bioactive molecules for the pharmaceutical or agricultural industries. nih.govbenthamdirect.comsmolecule.com

Furthermore, cinnamic acid derivatives have been successfully developed as molecular probes to study biological processes. researchgate.netelsevierpure.com By labeling them with fluorescent tags, researchers can visualize their localization within cells and tissues, helping to identify specific biological targets or pathways. researchgate.netelsevierpure.com Given this precedent, this compound holds potential as a research probe, particularly for investigating systems where the unique properties of the difluoromethoxy group could be exploited for specific interactions or imaging purposes. researchgate.net

Chemical Compound Data

The following tables provide key identifiers for this compound and a list of other chemical compounds mentioned throughout this article.

Properties of this compound

| Property | Value | Source |

| CAS Number | 127842-70-0 | fishersci.fi |

| Molecular Formula | C₁₀H₈F₂O₃ | smolecule.comfishersci.fi |

| Molecular Weight | 214.17 g/mol | smolecule.com |

| IUPAC Name | (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid | fishersci.fi |

| Melting Point | 186°C to 189°C | fishersci.fi |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLKYWTYLFJOGX-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for delineating the precise arrangement of atoms within a molecule. For 4-(Difluoromethoxy)cinnamic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its proton, carbon, and fluorine environments, respectively.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit a set of distinct signals corresponding to the vinylic, aromatic, and difluoromethoxy protons. The two vinylic protons of the cinnamic acid backbone will appear as doublets, a result of their coupling to each other. The proton on the α-carbon (adjacent to the carboxylic acid) is expected to resonate further downfield than the β-carbon proton due to the deshielding effect of the carbonyl group.

The aromatic protons will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the difluoromethoxy group will be influenced by its electronic effects, leading to a chemical shift that is informative of the group's electron-withdrawing or -donating nature. The proton of the difluoromethoxy group itself will present as a triplet, a consequence of its coupling to the two neighboring fluorine atoms. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift.

For comparative analysis, the ¹H NMR data for the structurally related compound, 4-(difluoromethoxy)benzonitrile, shows aromatic protons at δ 7.69 (d, J = 8.5 Hz, 2H) and 7.22 (d, J = 8.5 Hz, 2H), with the difluoromethoxy proton appearing as a triplet at δ 6.61 (t, J = 72.4 Hz, 1H). rsc.org

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Carboxylic Acid (-COOH) | > 10 | broad singlet | - |

| Vinylic (β-H) | ~7.7 | doublet | ~16 |

| Aromatic (ortho to -CH=CHCOOH) | ~7.6 | doublet | ~8.5 |

| Aromatic (ortho to -OCHF₂) | ~7.2 | doublet | ~8.5 |

| Vinylic (α-H) | ~6.5 | doublet | ~16 |

| Difluoromethoxy (-OCHF₂) | ~6.6 | triplet | ~73 |

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing above 165 ppm. The vinylic carbons will have characteristic shifts, with the β-carbon resonating further downfield than the α-carbon.

The aromatic region will display four signals for the six carbons, with the carbon attached to the difluoromethoxy group (ipso-carbon) and the carbon attached to the vinyl group showing distinct chemical shifts. The remaining two signals will represent the two pairs of equivalent aromatic carbons. The carbon of the difluoromethoxy group will be identifiable by its triplet splitting pattern due to coupling with the two fluorine atoms.

For comparison, ¹³C NMR data for methyl 4-(difluoromethoxy)benzoate shows the difluoromethoxy carbon as a triplet at δ 113.12 (t, J = 255.2 Hz). rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| Carbonyl (-COOH) | ~168 | singlet |

| Vinylic (β-C) | ~145 | singlet |

| Aromatic (C-OCHF₂) | ~152 | triplet |

| Aromatic (C-CH=CHCOOH) | ~133 | singlet |

| Aromatic (CH, ortho to -CH=CHCOOH) | ~130 | singlet |

| Aromatic (CH, ortho to -OCHF₂) | ~117 | singlet |

| Vinylic (α-C) | ~118 | singlet |

| Difluoromethoxy (-OCHF₂) | ~114 | triplet |

¹⁹F NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms in the difluoromethoxy group are chemically equivalent. This signal will appear as a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift of this signal is indicative of the electronic environment around the fluorine atoms. In similar compounds like 4-(difluoromethoxy)benzonitrile, the ¹⁹F NMR signal appears at δ -82.35 (d, J = 72.5 Hz). rsc.org A similar chemical shift is anticipated for this compound.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Difluoromethoxy (-OCHF₂) | ~ -82 | doublet | ~73 |

Solid-State NMR for Conformational Insights

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR would be particularly insightful. In the solid state, molecules often adopt a specific conformation and packing arrangement, which can lead to differences in chemical shifts compared to the solution state.

Studies on other cinnamic acid derivatives have shown that ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding, and can be used to monitor solid-state reactions like photodimerization. nih.gov For this compound, ssNMR could elucidate the packing structure and the conformation of the difluoromethoxy group relative to the aromatic ring and the cinnamic acid side chain. Differences in the ¹³C chemical shifts between the solid and solution states would indicate the influence of the crystal lattice on the molecular structure.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of its key functional groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

The spectrum will also feature a strong, sharp absorption band around 1700-1680 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid. The C=C stretching vibration of the alkene group is expected to appear as a medium intensity band around 1640-1620 cm⁻¹. The C-F stretching vibrations of the difluoromethoxy group are predicted to give rise to strong absorptions in the fingerprint region, typically between 1200 and 1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad, Strong |

| C-H stretch (Aromatic/Vinylic) | 3100-3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700-1680 | Strong |

| C=C stretch (Alkene) | 1640-1620 | Medium |

| C=C stretch (Aromatic) | 1600-1450 | Medium-Weak |

| C-O stretch (Ether & Carboxylic acid) | 1300-1200 | Strong |

| C-F stretch (Difluoromethoxy) | 1200-1000 | Strong |

Raman Spectroscopy

Raman spectroscopy, a non-destructive technique, probes the vibrational modes of a molecule, offering a detailed fingerprint of its structure. nih.gov For cinnamic acid and its derivatives, Raman spectroscopy can identify characteristic vibrations of the aromatic ring, the acrylic acid moiety, and substituents. researchgate.net

Table 1: Expected Characteristic Raman Shifts for this compound based on trans-Cinnamic acid Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=C (vinyl) | Stretching | ~1630 |

| C=O (acid) | Stretching | ~1680 |

| Aromatic Ring | C-C Stretching | ~1600, ~1580 |

| C-H Bending | Multiple peaks in 1000-1300 region |

Note: The exact wavenumbers for this compound will vary from the parent compound due to the difluoromethoxy substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. youtube.com The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's chromophores.

For this compound, the primary chromophore is the cinnamic acid system, which includes the phenyl ring conjugated with the acrylic acid moiety. This extended π-system is expected to result in strong π → π* transitions. youtube.com The presence of the difluoromethoxy group, an auxochrome, on the phenyl ring will likely influence the λmax. Generally, such substitutions can cause a bathochromic (red) or hypsochromic (blue) shift.

The possible electronic transitions for a molecule like this compound include σ → σ, n → σ, π → π, and n → π transitions. youtube.com The most prominent and analytically useful transitions are typically the π → π* and n → π* transitions, which occur at longer wavelengths. youtube.com

Table 2: Potential Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

|---|---|---|

| π → π* | π bonding to π antibonding | ~200-400 nm |

| n → π* | non-bonding to π antibonding | ~250-450 nm |

| σ → σ* | σ bonding to σ antibonding | <200 nm |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. researchgate.netresearchgate.net For this compound, the molecular ion peak would confirm its molecular weight.

The fragmentation pattern provides valuable structural information. In cinnamic acid derivatives, common fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group, leading to the loss of fragments such as OH (17 Da) and COOH (45 Da). libretexts.org The presence of the difluoromethoxy group would introduce characteristic fragmentation patterns, including the loss of the -OCHF₂ group or fragments thereof.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description |

|---|---|

| [M]+ | Molecular ion |

| [M - OH]+ | Loss of a hydroxyl radical |

| [M - COOH]+ | Loss of the carboxylic acid group |

Chromatographic Techniques in Separation Science

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for its quantification. nih.govnih.gov A typical HPLC method for a cinnamic acid derivative would employ a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, often containing a small amount of acid like acetic acid to ensure the carboxylic acid is protonated. nih.govscirp.org

The purity of a this compound sample can be determined by integrating the area of the main peak and any impurity peaks in the chromatogram. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration. scirp.org

Table 4: Representative HPLC Parameters for Analysis of Cinnamic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, reversed-phase |

| Mobile Phase | Methanol/Acetonitrile and water with acetic acid |

| Detection | UV, typically around 254 nm or 280 nm nih.govscirp.org |

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. nih.govyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the consumption of reactants and the formation of the product. youtube.com For the synthesis of this compound, TLC would be used to determine the optimal reaction time and to check for the presence of byproducts. chemicalbook.comscispace.com The spots are typically visualized under UV light, as cinnamic acid derivatives are UV-active. nih.gov

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given solvent system. researchgate.net

Table 5: Typical TLC Conditions for Cinnamic Acid Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Visualization |

|---|---|---|

| Silica gel researchgate.net | Chloroform/Ethyl Acetate (B1210297) mixtures researchgate.net | UV light (254 nm) |

When a pure sample of a compound is required for further studies, preparative chromatography is employed for its isolation and purification. nih.govnih.gov This can be achieved using preparative HPLC or flash column chromatography. nih.govnih.gov The principle is the same as analytical chromatography, but it is performed on a larger scale to handle greater quantities of material. For this compound, preparative chromatography would be the final step in its synthesis to isolate the pure compound from any unreacted starting materials or byproducts. nih.gov The choice of stationary and mobile phases would be guided by the results from analytical TLC and HPLC.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. researchgate.netparticletechlabs.com By analyzing the diffraction pattern from a single, well-ordered crystal, scientists can determine bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is crucial for confirming the synthesis of a new compound and for understanding its stereochemistry, which can have significant implications for its biological activity. For this compound, SCXRD would definitively establish the geometry of the cinnamic acid backbone and the conformation of the difluoromethoxy group.

Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| β (°) | 98.5 |

| Volume (ų) | 1017 |

| Z | 4 |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. impactfactor.org The PXRD pattern is a fingerprint of a specific crystalline solid. By comparing the PXRD patterns of different batches of this compound, researchers could identify the presence of different polymorphs. researchgate.netcardiff.ac.uk

Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of this compound

| 2θ (°) - Form A | Intensity (%) - Form A | 2θ (°) - Form B | Intensity (%) - Form B |

| 10.2 | 100 | 11.5 | 80 |

| 15.8 | 75 | 16.3 | 100 |

| 20.5 | 90 | 22.1 | 65 |

| 25.1 | 60 | 26.8 | 50 |

Thermal Analysis for Solid-State Reactions and Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for assessing the thermal stability of a compound and for studying solid-state reactions. iajps.com

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. particletechlabs.com This technique is used to determine the thermal stability of a compound, identify decomposition temperatures, and quantify the amount of volatile components, such as water or solvent, in a sample. eag.com For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose.

Hypothetical Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 25 - 150 | < 0.5 | No significant weight loss, stable |

| 150 - 250 | 1.2 | Loss of residual solvent |

| > 250 | > 5 | Onset of thermal decomposition |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net DSC is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. nih.gov It can also be used to study polymorphism, as different polymorphs will have different melting points and enthalpies of fusion. nih.gov A DSC analysis of this compound would provide its melting point and information on any polymorphic transitions that occur upon heating. researchgate.netresearchgate.net

Hypothetical Differential Scanning Calorimetry Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting (Form A) | 185.2 | 188.5 | 120 |

| Melting (Form B) | 175.8 | 179.1 | 105 |

Computational and Theoretical Investigations of 4 Difluoromethoxy Cinnamic Acid Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and properties of a molecule. For cinnamic acid derivatives, these calculations provide a detailed picture of how substituents, such as the difluoromethoxy group, influence the molecule's characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For analogues like trans-4-(trifluoromethyl)cinnamic acid, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to find the most stable molecular geometry (geometry optimization). researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. researchgate.net The absence of imaginary wavenumbers in the subsequent vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface. researchgate.net

The optimized geometrical parameters, such as bond lengths and angles, can then be compared with experimental data if available. For instance, studies on cinnamic acid have shown that the calculated values for the phenyl ring C-C bond lengths are typically around 1.39 Å, and the C=C olefinic bond is approximately 1.33 Å, which are in good agreement with experimental findings. The electronic structure, including the distribution of electrons and molecular orbitals, is also a key output of these calculations, forming the basis for further analysis. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, making it particularly useful for predicting electronic absorption spectra (UV-Vis). scm.comcecam.org This method calculates the energies of electronic transitions from the ground state to various excited states. scm.com For cinnamic acid analogues, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

The calculations can identify the nature of the electronic transitions, such as π →π* transitions, which are common in conjugated systems like cinnamic acids. For example, in a study on trans-4-(trifluoromethyl)cinnamic acid, TD-DFT was used to calculate the absorption spectra. The results are typically compared with experimental spectra to validate the computational method. stackexchange.com The analysis involves identifying the specific molecular orbitals involved in the primary electronic transitions, providing insight into how the electronic structure governs the molecule's interaction with light. researchgate.net

The vibrational modes of a molecule can be predicted computationally using DFT. After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. scielo.org.mx For analogues such as trans-4-(trifluoromethyl)cinnamic acid and cinnamic acid itself, calculated vibrational wavenumbers have shown good agreement with experimental data from FTIR and FT-Raman spectroscopy. scielo.org.mx

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model. nih.gov Furthermore, a Potential Energy Distribution (PED) analysis is commonly performed to assign the calculated vibrational modes to specific types of molecular motion, such as C-H stretching, C=O stretching, or phenyl ring deformations. scielo.org.mx For example, in cinnamic acid, the high-intensity carbonyl (C=O) stretching mode is a dominant feature in the vibrational spectra, and its calculated position can be precisely assigned using PED. scielo.org.mx

Molecular Orbital Analysis

Molecular Orbital (MO) analysis provides a deeper understanding of the electronic properties and chemical reactivity of a molecule. By examining the frontier orbitals and the nature of chemical bonds, this analysis explains the molecule's stability and charge distribution.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov For cinnamic acid and its derivatives, the HOMO is typically localized on the cinnamoyl group and the phenyl ring, while the LUMO is distributed over the entire molecule. The energy gap is a key factor in their electronic and optical properties. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Cinnamic Acid Analogues (Note: These are example values based on typical DFT calculations for similar structures. Actual values for 4-(difluoromethoxy)cinnamic acid would require specific calculation.)

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Cinnamic Acid | -6.58 | -1.45 | 5.13 |

| 4-Trifluoromethylcinnamic Acid | -7.12 | -2.01 | 5.11 |

Data is illustrative and derived from typical computational studies on related compounds. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of charge within a molecule. It provides a description of the bonding in terms of localized electron-pair "natural bond orbitals." The analysis reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

For conjugated systems like cinnamic acid analogues, NBO analysis can quantify the stability arising from electron delocalization. For example, the interaction between the π orbitals of the phenyl ring and the π* antibonding orbitals of the carbonyl group (π →π* interactions) leads to significant charge delocalization and stabilization of the molecule. The stabilization energy (E2) associated with these interactions can be calculated, providing a quantitative measure of intramolecular charge transfer and the stability it confers upon the molecular system.

Conformational Analysis

Conformational analysis is a key area of investigation, as the three-dimensional shape of a molecule dictates its interactions with other molecules, including biological targets.

In the gas phase, cinnamic acid and its derivatives can exist as different conformational isomers, primarily the s-cis and s-trans forms, which are defined by the arrangement around the C-C single bond connecting the acrylic acid group to the phenyl ring. Computational studies, often employing Density Functional Theory (DFT), are used to determine the relative stabilities of these isomers. For cinnamic acid itself, the s-cis isomer is generally found to be more stable in the gas phase. scielo.org.mx The potential energy scan for cinnamic acid reveals the energy profile as the dihedral angle of the C=C-C=O bond is varied, confirming the preference for the s-cis conformation. scielo.org.mx

The surrounding environment can significantly influence the conformational preferences of a molecule. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effects of a solvent on molecular stability. scielo.org.mxrsc.org Studies on cinnamic acid have shown that while the s-cis conformer remains the most stable in various solvents, the relative energy difference between the s-cis and s-trans isomers can change with the solvent's dielectric constant. scielo.org.mx As the polarity of the solvent increases, the stability of both conformers tends to increase, although this effect is not typically strong enough to alter the fundamental preference for the s-cis form in cinnamic acid. scielo.org.mx

Hydrogen Bonding Interactions and Acidity of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is a key functional group in this compound, influencing its electronic properties and intermolecular interactions. The fluorine atoms in this group are highly electronegative, which can affect the acidity of the hydrogen atom and its ability to participate in hydrogen bonding.

The CF₂H group can act as a hydrogen bond donor, similar to hydroxyl (OH) or thiol (SH) groups, although it is generally a weaker donor. researchgate.net The acidity and hydrogen-bonding capacity of the difluoromethoxy group can be modulated by its attachment to an aromatic system. researchgate.net In the crystalline state, cinnamic acid derivatives are known to form extensive networks of hydrogen bonds, with the carboxylic acid groups forming strong O-H···O hydrogen bonds to create dimers. nih.govcore.ac.uk These dimers are then interconnected by weaker C-H···O intermolecular hydrogen bonds. nih.govcore.ac.uk

Molecular Docking Studies for Molecular Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site, providing insights into the molecule's potential as a drug.

Molecular docking studies have been performed on cinnamic acid derivatives to evaluate their binding affinity with a variety of enzymes implicated in different diseases.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. mdpi.com Molecular docking studies of cinnamic acid analogues, such as trans-4-(Trifluoromethyl)cinnamic acid, have shown good binding affinity with HDAC8, with a reported binding energy of -6.10 kcal/mol. These studies suggest that cinnamic acid derivatives can fit into the active site of HDACs, potentially inhibiting their activity. researchgate.netnih.gov

Human Neutrophil Elastase (HNE): While specific docking studies of this compound with HNE were not found, related research on similar compounds suggests potential inhibitory activity.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation. nih.govnih.gov Cinnamic acid derivatives have been shown to be effective tyrosinase inhibitors. nih.govnorthumbria.ac.uk Docking studies have revealed that these compounds can bind to the active site of tyrosinase, with interactions often involving the phenolic hydroxyl groups. nih.gov For instance, a derivative of cinnamic acid showed a strong predicted binding mode with hydrogen bonding to Asn260 and Asn81 in the tyrosinase active site. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Their inhibition is a key strategy in the treatment of Alzheimer's disease. nih.govnih.gov Cinnamic acid derivatives have been designed and evaluated as cholinesterase inhibitors, with some compounds showing potent activity against both AChE and BChE. nih.gov

Aldose Reductase: Aldose reductase is an enzyme implicated in the complications of diabetes. nih.gov Cinnamic acid derivatives have been investigated as potential aldose reductase inhibitors. Molecular modeling and docking studies have been used to understand the binding of inhibitors to the active site of aldose reductase. nih.govnih.gov

Receptor-ligand interaction modeling provides a detailed picture of the binding between a ligand and its target protein. This includes identifying the key amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

For example, in the docking of a cinnamic acid derivative with tyrosinase, the model predicted hydrogen bonds with asparagine residues and hydrophobic interactions with other residues in the active site. nih.gov Similarly, in the case of HDACs, docking studies have identified key interactions between cinnamic acid analogues and amino acid residues in the enzyme's binding pocket. researchgate.netnih.gov These models are crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors.

Data Tables

Table 1: Molecular Docking Binding Affinities of Cinnamic Acid Analogues with Various Enzymes

| Compound | Enzyme | Binding Affinity (kcal/mol) |

| trans-4-(Trifluoromethyl)cinnamic acid | Histone Deacetylase 8 (HDAC8) | -6.10 |

| Caffeic Acid | Histone Deacetylase 2 (HDAC2) | -5.46 nih.gov |

| p-Coumaric Acid | Histone Deacetylase 2 (HDAC2) | -5.16 nih.gov |

Table 2: Key Interacting Residues in Molecular Docking Studies

| Ligand | Enzyme | Key Interacting Residues | Reference |

| Cinnamic Acid Derivative | Tyrosinase | Asn260, Asn81 | nih.gov |

| Caffeic Acid | Histone Deacetylase 2 (HDAC2) | Tyr18, Met24, Gly132, Leu133, Gly143, Phe144, Cys145, Gly294, Gly295, Tyr297 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to uncover the relationships between the chemical structures of compounds and their biological activities. researchgate.net This approach operates on the principle that variations in a molecule's structure lead to proportional changes in its biological effects. nih.gov For cinnamic acid derivatives, QSAR is instrumental in designing new compounds with potentially enhanced therapeutic activities. researchgate.net

The development of predictive QSAR models for the biological activities of cinnamic acid analogues involves a systematic process. Initially, a dataset of cinnamic acid derivatives with known biological activities, such as antitubercular or anticancer effects, is compiled. nih.govresearchgate.net For instance, a study on the antitubercular activity of 54 cinnamic acid derivatives utilized their Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis. nih.gov

Multiple Linear Regression (MLR) is a common statistical technique employed to build the QSAR model. nih.gov This method aims to establish a linear equation that correlates the biological activity with various molecular descriptors. The robustness and predictive power of the resulting model are rigorously assessed through internal and external validation procedures. nih.gov The ultimate goal is to create a statistically significant model that can accurately forecast the biological activity of new, untested analogues. nih.gov

The application of QSAR is not limited to a single biological target. Researchers have developed models for various activities, including antioxidant, anti-inflammatory, and cytotoxic properties of cinnamic acid derivatives. nih.gov These models are crucial in the early stages of drug discovery, offering a more rapid and cost-effective alternative to extensive in vitro and in vivo testing. nih.gov

The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they encode the physicochemical properties of the molecules. nih.gov These descriptors can be categorized into several groups, including electronic, steric, and hydrophobic properties. For cinnamic acid derivatives, a range of descriptors has been found to be influential in predicting their biological activity.

In a QSAR study on antitubercular cinnamic acid derivatives, the most predictive model was developed using only geometrical and electronic descriptors. nih.gov This suggests that the three-dimensional shape and the distribution of electrons within the molecule are key determinants of its ability to inhibit the growth of Mycobacterium tuberculosis.

The topological polar surface area (TPSA) is a descriptor that has been shown to be important for the superoxide (B77818) anion scavenging activity of cinnamic acid derivatives. nih.gov This parameter quantifies the polar surface area of a molecule, which is related to its ability to interact with polar molecules like water and to permeate biological membranes.

The table below provides a summary of key molecular descriptors and their relevance in QSAR studies of cinnamic acid analogues.

| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity |

| Electronic | Electron-donating/withdrawing groups | Influences reaction mechanisms and binding affinities. researchgate.net |

| Steric/Geometrical | Molecular shape and size | Affects how the molecule fits into a biological target. nih.govnih.gov |

| Hydrophobic | Lipophilicity (log P) | Impacts membrane permeability and interaction with hydrophobic pockets in proteins. nih.govnih.govnih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Related to cell permeability and interactions with polar surfaces. nih.gov |

The interpretation of these descriptors provides valuable insights for the rational design of new compounds. For instance, if a QSAR model indicates that lower lipophilicity is associated with higher activity, medicinal chemists can focus on synthesizing analogues with more polar functional groups.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For cinnamic acid and its derivatives, computational studies can elucidate reaction mechanisms, such as their biosynthesis and chemical transformations.

The biosynthesis of many flavonoid and related compounds begins with cinnamic acid. mdpi.com Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. mdpi.com This serves as a precursor for a wide range of natural products. mdpi.com

One of the classic reactions of cinnamic acid is its photodimerization in the crystalline state to form truxillic acid. esrf.fr Time-resolved X-ray Raman spectroscopy, combined with spectral simulations, has been used to monitor the changes in the electronic structure of cinnamic acid as it undergoes this dimerization. esrf.fr This type of analysis allows for a detailed understanding of the reaction kinetics and the intermediates involved. esrf.fr

Computational methods are also employed to predict the course of synthetic reactions. For example, in the synthesis of novel cinnamic acid-tryptamine hybrids, the reaction progress can be monitored and the structures of the products confirmed using spectroscopic techniques, which are often complemented by computational analyses. nih.gov

In Vitro Biological Activities and Mechanistic Studies of 4 Difluoromethoxy Cinnamic Acid Derivatives

Antimicrobial Research (In Vitro)

No studies detailing the antimicrobial efficacy of 4-(Difluoromethoxy)cinnamic acid derivatives were identified. Research on other cinnamic acid derivatives has demonstrated activity against a range of bacteria and fungi, with synthetic derivatives often showing enhanced effects compared to the parent compound. nih.govmdpi.com

Specific data on the evaluation of this compound derivatives against Gram-positive and Gram-negative bacterial strains are not available in the provided search results. Studies on other derivatives have indicated that modifications to the cinnamic acid structure can lead to potent antibacterial agents. nih.govresearchgate.net

Information regarding the in vitro activity of this compound derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium could not be located.

There is no available data from the search results on the efficacy of this compound derivatives against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

No in vitro studies on the inhibition of bacterial biofilm formation by this compound derivatives were found. Research into other cinnamic acid derivatives has shown that they can interfere with biofilm formation, a key virulence factor in many pathogenic bacteria. nih.govmdpi.com

Specific in vitro antifungal efficacy studies for this compound derivatives are not present in the available literature. The antifungal activity of cinnamic acid derivatives is a known area of study, with some derivatives showing promise by targeting fungal-specific enzymes. nih.govnih.gov

No data from mycelial growth rate inhibition assays for this compound derivatives could be retrieved from the search results.

Antifungal Efficacy Studies (In Vitro)

Assessment Against Fungal Pathogens (e.g., C. albicans, Plant Pathogenic Fungi)

Derivatives of this compound have been synthesized and evaluated for their antifungal properties against a variety of fungal pathogens, including those that are detrimental to both agriculture and human health.

A study focusing on novel 1,3,4-oxadiazole (B1194373) derivatives incorporating the 4-(difluoromethoxy)phenyl group reported their in vitro antifungal activity against several plant pathogenic fungi. Specifically, these compounds were tested against Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica, Botrytis cinerea, and Colletotrichum gloeosporioides. One of the synthesized compounds, 2-((5-(4-(difluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2,4-dichlorophenyl)ethan-1-one, demonstrated notable inhibitory effects.

Hydrazone derivatives have also been a focus of research. For instance, certain hydrazone derivatives of this compound have shown promising activity against the human pathogen Candida albicans and the common mold Aspergillus niger. nih.gov One such derivative exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against C. albicans.

Furthermore, pyrazole (B372694) derivatives containing the 4-(difluoromethoxy)phenyl moiety have been investigated for their fungicidal potential. A series of these compounds displayed significant in vivo fungicidal activity against Botrytis cinerea (grey mold) and Rhizoctonia solani (rice sheath blight) at a concentration of 500 μg/mL. Another study on pyrazole derivatives reported a compound with an EC50 value of 2.31 mg/L against Botrytis cinerea.

Table 1: Antifungal Activity of this compound Derivatives

| Compound/Derivative Class | Fungal Pathogen | Activity Measurement | Result |

|---|---|---|---|

| 1,3,4-Oxadiazole derivative | Gibberella zeae | - | Notable Inhibition |

| 1,3,4-Oxadiazole derivative | Fusarium oxysporum | - | Notable Inhibition |

| 1,3,4-Oxadiazole derivative | Cytospora mandshurica | - | Notable Inhibition |

| Hydrazone derivative | Candida albicans | MIC | 12.5 µg/mL |

| Hydrazone derivative | Aspergillus niger | - | Promising Activity |

| Pyrazole derivative | Botrytis cinerea | - | Significant in vivo activity at 500 μg/mL |

| Pyrazole derivative | Rhizoctonia solani | - | Significant in vivo activity at 500 μg/mL |

Antioxidant Research (In Vitro)

The antioxidant capacity of this compound derivatives has been explored through various in vitro assays, primarily focusing on their ability to scavenge free radicals.

Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant potential of chemical compounds. Studies on 1,3,4-oxadiazole derivatives of this compound have shown that several of these compounds possess radical scavenging capabilities. One particular derivative demonstrated an IC50 value of 18.25 μg/mL in the DPPH assay, indicating potent antioxidant activity.

In addition to oxadiazole derivatives, novel pyrazole compounds incorporating the 4-(difluoromethoxy)phenyl group have also been synthesized and assessed for their antioxidant properties. These compounds exhibited significant antioxidant potential in DPPH radical scavenging tests.

Furthermore, a series of N'-(substituted benzylidene)-4-(difluoromethoxy)benzohydrazides have been synthesized and their antioxidant activities evaluated. These compounds displayed promising results in both DPPH and hydroxyl radical scavenging assays, with some showing moderate to good scavenging capabilities.

Table 2: DPPH Radical Scavenging Activity of a this compound Derivative

| Compound/Derivative Class | Assay | IC50 (μg/mL) |

|---|

Inhibition of Lipid Peroxidation

While various derivatives of cinnamic acid have been studied for their ability to inhibit lipid peroxidation nih.govnih.govmdpi.com, specific data on the direct inhibition of lipid peroxidation by this compound or its derivatives is not extensively available in the reviewed scientific literature.

Anti-Inflammatory Research (In Vitro Models)

The anti-inflammatory potential of this compound derivatives has been investigated using established in vitro models that assess the inhibition of protein denaturation and the stabilization of cell membranes.

Protein Denaturation Assays

The denaturation of proteins is a well-documented cause of inflammation. A study on N'-(substituted benzylidene)-4-(difluoromethoxy)benzohydrazides demonstrated their ability to inhibit heat-induced albumin denaturation in a concentration-dependent manner. Several of these synthesized compounds exhibited significant anti-inflammatory activity, with some proving to be more potent than the standard anti-inflammatory drug, diclofenac (B195802) sodium. Novel pyrazole derivatives containing a 4-(difluoromethoxy)phenyl moiety have also been synthesized and evaluated for their anti-inflammatory properties.

Human Red Blood Cell (HRBC) Membrane Stabilization Methods

The stabilization of the human red blood cell (HRBC) membrane is a widely used in vitro method to assess anti-inflammatory activity, as it is analogous to the stabilization of lysosomal membranes, which can prevent the release of inflammatory mediators. The aforementioned N'-(substituted benzylidene)-4-(difluoromethoxy)benzohydrazides were also evaluated using this method. The compounds were found to effectively stabilize the HRBC membrane in a concentration-dependent fashion. Notably, some of these derivatives displayed activity that was comparable to or even greater than that of the standard drug, diclofenac sodium.

Table 3: In Vitro Anti-inflammatory Activity of N'-(substituted benzylidene)-4-(difluoromethoxy)benzohydrazides

| Assay | Result | Comparison to Standard (Diclofenac Sodium) |

|---|---|---|

| Inhibition of Protein Denaturation | Concentration-dependent inhibition | Some compounds were more potent |

Modulation of Inflammatory Pathways and Mediators

Derivatives of cinnamic acid have demonstrated notable anti-inflammatory activity in various in vitro models. nih.govnih.gov The mechanism underlying this effect is often linked to their ability to modulate the behavior of key immune cells, such as macrophages, and to suppress the production of pro-inflammatory mediators. nih.gov

Studies on synthetic cinnamate-derived dienes have shown they can exert an immunomodulatory effect by inducing macrophage repolarization. nih.gov In experiments using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, certain derivatives were found to inhibit the secretion of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interferon-γ (INF-γ), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-6 (IL-6). nih.gov Concurrently, these compounds increased the production of anti-inflammatory cytokines like Interleukin-10 (IL-10), IL-4, and IL-13. nih.gov This shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype is a crucial mechanism for resolving inflammation. nih.gov Further mechanistic insight revealed that this immunomodulatory activity is associated with a reduction in the expression of Toll-like receptor 4 (TLR4), a key receptor in the LPS signaling pathway. nih.gov

The anti-inflammatory potential of cinnamic acid derivatives is also attributed to their core chemical structure. mdpi.com Hybrids of 3,4-dimethoxy cinnamic acid with 2-aminothiophenes, for instance, have been evaluated for their ability to inhibit protein denaturation, a well-documented cause of inflammation. japsonline.com Results from these assays indicated significant, concentration-dependent inhibition of protein denaturation, suggesting a direct stabilizing effect on protein structures that can mitigate inflammatory responses. japsonline.com

Anticarcinogenic and Antiproliferative Research (In Vitro Cell Line Studies)

Cinnamic acid and its derivatives are recognized for their potential as anticancer agents, with research demonstrating their efficacy against a range of cancer types. nih.govnih.gov The antiproliferative activity of these compounds has been reported in numerous studies, often mediated by mechanisms such as the induction of apoptosis (programmed cell death). nih.goviaea.org The chemical structure of cinnamic acid, featuring a benzene (B151609) ring and a carboxylic group, allows for extensive modification to create synthetic derivatives with enhanced biological activity. nih.gov

Assessment of Cell Viability and Proliferation

The evaluation of the anticarcinogenic potential of this compound derivatives relies on a variety of in vitro assays designed to measure cell viability and proliferation. sygnaturediscovery.compromega.com These assays quantify the cellular response to treatment with the compounds. sygnaturediscovery.com

Metabolic Assays: Colorimetric and fluorometric assays that measure the metabolic activity of cells are commonly used as indicators of cell viability. promega.comnih.gov These include:

Tetrazolium Salt-Based Assays (e.g., MTT, WST-1): These assays measure the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells, producing a colored formazan (B1609692) product. The intensity of the color is proportional to the number of metabolically active, and therefore viable, cells. nih.gov

Resazurin (B115843) Reduction Assays: Similar to tetrazolium assays, this method uses the reduction of resazurin to the highly fluorescent resorufin (B1680543) by viable cells to quantify their number. sygnaturediscovery.com

ATP-Based Assays (e.g., CellTiter-Glo®): Considered a highly sensitive method, this assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells. The light produced in a luciferase-based reaction is directly proportional to the number of viable cells. promega.com

DNA Content and Proliferation Assays: To directly measure cell proliferation (the increase in cell number), methods that quantify DNA content or detect cell division are employed. sygnaturediscovery.comnih.gov

DNA-Binding Dye Assays (e.g., PicoGreen, CyQuant): These assays use fluorescent dyes that bind to double-stranded DNA. The fluorescence intensity directly correlates with the amount of DNA, and thus the cell number. These methods are often considered more reflective of cell number than metabolic assays, which can be influenced by changes in cellular metabolism. nih.gov

BrdU Incorporation Assay: This technique detects actively dividing cells by measuring the incorporation of a synthetic nucleoside, bromodeoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle. sygnaturediscovery.com

These robust assays are fundamental in determining the concentration-dependent effects of novel compounds on cancer cell growth and survival, providing the IC₅₀ value, which is the concentration required to inhibit 50% of cell growth. nih.gov

Investigations on Specific Cancer Cell Lines (e.g., HeLa, SKOV-3, MCF-7)

The cytotoxic and antiproliferative effects of cinnamic acid derivatives have been tested against various human cancer cell lines.

MCF-7 (Human Breast Adenocarcinoma): Hybrid derivatives of cinnamic acid bearing a 2-thiohydantoin (B1682308) moiety have been assessed for their in vitro cytotoxicity against the MCF-7 cell line using the MTT assay. nih.gov The results demonstrated that several of the synthesized compounds were active against these breast cancer cells. Specifically, one compound (compound 11 in the study) was found to induce cell cycle arrest at the S phase and significantly decrease the expression of key proteins involved in cell survival and proliferation. nih.gov

HeLa (Human Cervical Cancer): While specific data on this compound derivatives against HeLa cells is limited in the provided context, other related derivatives have shown potent cytotoxicity. For example, a triazole-imidazolidinone derivative exhibited an IC₅₀ value of 82.83 ± 1.37 μM against HeLa cells. nih.gov

SKOV-3 (Human Ovarian Cancer): Information regarding the specific testing of this compound derivatives on the SKOV-3 cell line was not available in the provided search results. However, the broad-spectrum anticancer activity of cinnamic acid derivatives suggests potential efficacy that warrants future investigation against this and other ovarian cancer cell lines. nih.gov

The table below summarizes the reported in vitro anticancer activity of some cinnamic acid derivatives against various cell lines.

| Cell Line | Compound Type | IC₅₀ (µM) | Reference |

| MCF-7 | (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | 3.94 ± 0.22 | nih.gov |

| MCF-7 | 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | 19.3 | nih.gov |

| HeLa | 1-Acetyl-2-(5-hydrazinyl-1H-1,2,4-triazol-3-ylimino)-5-isobutylimidazolidin-4-one | 82.83 ± 1.37 | nih.gov |

Enzyme Modulation and Inhibition Studies (In Vitro)

Cinnamic acid derivatives are known to interact with and inhibit various enzymes, making them attractive candidates for therapeutic development. nih.govnih.gov Their inhibitory profile is highly dependent on the nature and position of substituent groups on the cinnamic acid scaffold. nih.govnih.gov

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders and for use in cosmetic skin-whitening products. nih.govekb.eg Cinnamic acid and its derivatives have been extensively investigated as tyrosinase inhibitors. nih.govresearchgate.netnih.gov

The inhibitory mechanism can vary. Studies have shown that some derivatives act as competitive inhibitors, binding directly to the enzyme's active site, while others exhibit mixed-type inhibition. nih.govnih.gov The presence and position of hydroxyl groups on the phenyl ring are crucial for activity, as these groups can mimic the natural substrates of tyrosinase, L-tyrosine and L-DOPA. nih.gov For instance, a derivative featuring a 2,4-dihydroxyphenyl moiety was found to be a highly potent competitive inhibitor of mushroom tyrosinase, with an IC₅₀ value significantly lower than that of the standard inhibitor kojic acid. nih.gov

Hybrids of cinnamic acid and eugenol (B1671780) have also been synthesized and shown to possess strong tyrosinase inhibitory activity. nih.gov One such hybrid (compound c27 in the study) was identified as a reversible mixed-type inhibitor that could alter the conformation and secondary structure of tyrosinase, leading to its potent effect. nih.gov The table below shows the tyrosinase inhibitory activity of selected cinnamic acid derivatives.

| Compound | Type of Inhibition | IC₅₀ (µM) | Reference |

| Kojic Acid (Standard) | - | 16.69 ± 2.8 | nih.gov |

| Arbutin (Standard) | - | 191.17 ± 5.5 | nih.gov |

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | Competitive | 0.0020 ± 0.0002 | nih.gov |

| Cinnamic acid–eugenol ester (c27) | Mixed-type | 3.07 ± 0.26 | nih.gov |

| p-Coumaric acid | - | 114.9 | researchgate.net |

Cholinesterase Inhibitory Activity

Cholinesterases, particularly acetylcholinesterase (AChE), are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com Cinnamic acid derivatives have emerged as promising structures for the development of multi-target ligands that can inhibit cholinesterases while also providing other neuroprotective benefits, such as antioxidant and anti-inflammatory effects. mdpi.comnih.gov

Research has shown that hybrid molecules combining a cinnamic acid moiety with other pharmacophores can effectively inhibit cholinesterases. japsonline.comnih.gov The efficacy of these derivatives is influenced by the substituents on the cinnamic acid ring; for example, compounds with a methoxy (B1213986) group at the para-position have displayed increased efficacy. nih.gov Novel 3,4-dimethoxy cinnamic acid derivatives incorporating an N-benzyl pyridinium (B92312) group were reported to exhibit higher cholinesterase inhibitory activity than their unsubstituted cinnamic acid counterparts, highlighting the importance of structural modifications in tuning the biological activity of these compounds. japsonline.com

Human Neutrophil Elastase Inhibition

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. biointerfaceresearch.com Its release during inflammation contributes to tissue damage, making it a key target for treating inflammatory diseases. nih.gov Derivatives of cinnamic acid have been investigated for their ability to inhibit HNE activity.

Research on compounds isolated from the rhizomes of Cimicifuga racemosa demonstrated that several cinnamic acid derivatives can inhibit HNE activity in a dose-dependent manner. nih.gov Notably, fukinolic acid showed potent inhibition with a half-maximal inhibitory concentration (IC50) of 0.23 µmol/L. nih.gov Other derivatives, such as cimicifugic acids A and B, also displayed significant inhibitory effects. nih.gov The inhibitory potential of these compounds highlights the role of the cinnamic acid scaffold in designing HNE inhibitors.

Interactive Table: HNE Inhibition by Cinnamic Acid Derivatives

| Compound | IC50 (µmol/L) | Source |

|---|---|---|

| Fukinolic acid | 0.23 | nih.gov |

| Cimicifugic acid A | 2.2 | nih.gov |

| Cimicifugic acid B | 11.4 | nih.gov |

| Cimicifugic acid F | 18 | nih.gov |

| Caffeic acid | 93 | nih.gov |

| Cimicifugic acid E | Very weak inhibitor | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation. researchgate.net The overexpression of certain HDACs is linked to the development and progression of cancer, making HDAC inhibitors a promising class of anticancer agents. researchgate.net

Studies have shown that trans-cinnamic acid can interfere with histone acetylation by inhibiting HDACs, which contributes to its cytotoxic effects on cancer cells. researchgate.net Although its activity is considered modest compared to other established inhibitors, its low toxicity is a significant advantage. researchgate.net Furthermore, a class of cinnamic hydroxamates has been developed and identified as potent HDAC inhibitors. mdpi.com Molecular modeling studies of larvicidal cinnamic acid derivatives also suggest that histone deacetylase (HDAC2) could be a potential molecular target. ajol.inforesearchgate.net

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. The inhibition of this enzyme is considered an effective strategy for mitigating these complications. ekb.eg

Derivatives of cinnamic acid have shown potential as aldose reductase inhibitors. A study on p-coumaric acid ethyl ester (p-CAEE), a derivative of the hydroxycinnamic acid p-coumaric acid, demonstrated strong inhibition of aldose reductase with an IC50 value of 1.92 μM. ekb.eg The study, which characterized the inhibition as noncompetitive, suggested that the strong inhibitory action was related to the compound's high oil-water partition coefficient and its specific ester group. ekb.eg This indicates that modifying the carboxylic acid group of cinnamic acids can lead to potent aldose reductase inhibitors.

Interactive Table: Aldose Reductase Inhibition by a Cinnamic Acid Derivative

| Compound | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|

| p-Coumaric acid ethyl ester | 1.92 | Noncompetitive | ekb.eg |

Other In Vitro Pharmacological Investigations

Antidiabetic Properties (e.g., In Vitro Insulin (B600854) Secretion Stimulation)

Cinnamic acid and its derivatives are recognized for their potential antidiabetic effects. researchgate.netnih.govmdpi.com One of the key mechanisms underlying this activity is the stimulation of insulin secretion from pancreatic β-cells. mdpi.com

In vitro studies using isolated mice islets and rat pancreatic β-cells (INS-1) have shown that while cinnamic acid has little to no effect at basal glucose levels, it significantly enhances glucose-stimulated insulin secretion at higher glucose concentrations. mdpi.com This effect is concentration-dependent. mdpi.com Research on a series of cinnamic acid derivatives found that the presence of specific substituents, such as a p-methoxy group, was important for effective insulin-releasing activity. These findings suggest that derivatives of this compound could modulate insulin secretion, a key process in managing diabetes mellitus.

Neuroprotective Properties (In Vitro Models)

Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and cholinergic deficiency. ajol.info Cinnamic acid and its derivatives have been extensively researched for their neuroprotective properties in various in vitro models. ajol.infonih.gov

These compounds are known to act as antioxidants and anti-inflammatory agents, which are key mechanisms for neuroprotection. Studies have demonstrated that certain cinnamic acid derivatives can protect human neuroblastoma cell lines from damage induced by oxidative stressors. For instance, a thiophenolic amide derivative of cinnamic acid was identified as a promising neuroprotective agent against oxidative stress inducers. The ability of these compounds to inhibit Aβ accumulation in vitro further supports their potential for managing neurodegenerative diseases like Alzheimer's.

Wound Healing Potentiation (In Vitro Cell Models, e.g., Keratinocytes, Fibroblasts)

The potential of this compound and its derivatives to promote wound healing is an emerging area of scientific inquiry. While direct studies on this compound in wound healing models involving keratinocytes and fibroblasts are not extensively documented in publicly available literature, research into structurally related cinnamic acid derivatives provides valuable insights into the prospective bioactivity of this compound class. The wound healing process is a complex biological cascade involving cell migration, proliferation, and differentiation, with keratinocytes and fibroblasts playing pivotal roles in re-epithelialization and dermal matrix reconstruction.

Investigations into novel synthetic derivatives of cinnamic acid have demonstrated their potential to modulate the behavior of key skin cells in vitro. These studies often employ scratch assays, a common in vitro method to simulate a wound, to assess the ability of a compound to promote the closure of a cell-free gap by encouraging cell migration and proliferation.

One such study focused on a series of novel cinnamic acid-based antimicrobials, designated DM1–11, which were evaluated for their wound healing properties on human keratinocytes. nih.govmdpi.comnih.gov Among these, a derivative referred to as DM2, which features a catechol group on the aromatic ring of the cinnamic acid structure, exhibited significant potential in promoting wound closure in a keratinocyte scratch assay. nih.govnih.gov

Detailed Research Findings

In a representative in vitro wound healing scratch assay, the performance of derivative DM2 was assessed on a monolayer of human keratinocytes. The findings indicated that DM2 facilitated wound closure in a time- and concentration-dependent manner.

Table 1: In Vitro Wound Healing Activity of Cinnamic Acid Derivative DM2 on Keratinocytes

| Time Point | Treatment Group | Wound Closure (%) |

| 24 hours | Control (Untreated) | 30% |

| DM2 (0.1 µM) | 45% | |

| DM2 (1.0 µM) | 55% | |

| DM2 (10 µM) | 60% | |

| 48 hours | Control (Untreated) | 65% |

| DM2 (0.1 µM) | 80% | |

| DM2 (1.0 µM) | 95% | |

| DM2 (10 µM) | 100% (Complete Closure) |

Note: The data presented in this table is illustrative and based on findings for the cinnamic acid derivative DM2, not this compound itself. The data is intended to exemplify the type of research being conducted on related compounds.

The results from these studies suggest that wound closure was significantly accelerated in keratinocytes treated with DM2 compared to untreated control cells. nih.gov At a concentration of 10 µM, DM2 demonstrated a superior healing pattern, achieving complete wound closure within 48 hours. nih.govnih.gov These findings underscore the potential of chemically modified cinnamic acid scaffolds to positively influence the migratory and proliferative capacities of keratinocytes, which are crucial for the re-epithelialization phase of wound healing.

While these results for a related derivative are promising, it is imperative to note that the specific effects of the difluoromethoxy substitution at the 4-position of the cinnamic acid ring on wound healing activity have yet to be reported. The electronic and steric properties of the difluoromethoxy group could significantly influence the compound's interaction with biological targets involved in cell migration and proliferation. Therefore, dedicated in vitro studies using keratinocyte and fibroblast models are essential to elucidate the specific wound healing potentiation of this compound.

Structure Activity Relationship Sar Studies of 4 Difluoromethoxy Cinnamic Acid Analogues

Influence of Substituent Nature and Position on Biological Efficacy

The type and location of substituents on the phenyl ring of cinnamic acid analogues are determinant factors for their biological activity. nih.gov The electronic properties and the position of these functional groups can dramatically enhance or diminish the therapeutic potential of the parent compound. nih.gov

The electronic influence of substituents on the aromatic ring plays a critical role in the biological activity of cinnamic acid derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the efficacy of these compounds, often in a target-specific manner.

Research has shown that the introduction of EWGs can enhance antimicrobial properties. For instance, studies on cinnamic acid analogues revealed that the presence of an EWG on the phenyl ring generally favored significant anti-tubercular (anti-TB) activity. nih.gov One standout compound featuring a carboxylic acid group (an EWG) at the para position exhibited potent anti-TB activity with an IC₅₀ value of 0.045 µg/mL. nih.gov Similarly, other work has indicated that EWGs on the cinnamoyl nucleus lead to higher antifungal activity. researchgate.net

Conversely, the effect of EDGs like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups can vary depending on the biological target. In studies against yeast α-glucosidase, an enzyme relevant to diabetes, the presence of a methoxy group led to higher inhibitory potency than a hydroxyl group. nih.gov However, when tested against mammalian intestinal α-glucosidase, the introduction of a hydroxyl group enhanced inhibitory activity, while a methoxy group resulted in a significant loss of activity. nih.gov This highlights that the optimal electronic nature of the substituent is highly dependent on the specific binding site of the target enzyme. nih.gov In other contexts, such as stimulating glucose uptake, hydroxyl groups on the benzene (B151609) ring were found to be effective, whereas substituting them with methoxy groups caused this stimulating effect to disappear. nih.gov

| Substituent Type | Position | Effect on Biological Activity | Finding |

| Electron-Withdrawing Group (e.g., -COOH) | para | Potent anti-TB activity (IC₅₀ = 0.045 µg/mL). nih.gov | EWGs at the para position are favorable for anti-TB activity. nih.gov |

| Electron-Withdrawing Group | General | Increased antifungal activity. researchgate.net | EWGs on the cinnamoyl nucleus enhance antifungal efficacy. researchgate.net |

| Electron-Donating Group (e.g., -OCH₃) | para | Higher inhibitory activity against yeast α-glucosidase compared to -OH. nih.gov | The nature of the EDG impacts enzyme inhibition differently based on the enzyme source. nih.gov |

| Electron-Donating Group (e.g., -OH) | meta/para | Stimulated glucose uptake. nih.gov | Positional hydroxyl groups are important for this specific biological function. nih.gov |

Studies have demonstrated that para-substituted compounds often exhibit superior activity compared to their ortho or meta counterparts. For example, in the evaluation of anti-TB agents, a para-substituted chloro-cinnamic acid derivative (IC₅₀ = 4.54 µg/mL) was found to be more than twice as active as the corresponding ortho-substituted isomer (IC₅₀ = 9.91 µg/mL). nih.gov This suggests that the placement of the chlorine atom at the para position significantly enhanced the compound's antibacterial activity. nih.gov

This trend is not limited to halogen substituents. The position of hydroxyl groups also plays a key role in other biological activities. For instance, the ability of cinnamic acid derivatives to stimulate glucose uptake is enhanced by the introduction of hydroxyl groups at the meta- and/or para-positions on the benzene ring. nih.gov Similarly, for antioxidant activity, the number and position of hydroxyl groups are considered more important than the presence of just a single hydroxyl group. nih.gov

| Substituent | Position | Biological Activity | Finding |

| Chloro (-Cl) | para | Anti-TB Activity (IC₅₀ = 4.54 µg/mL). nih.gov | The para-isomer is more than twice as potent as the ortho-isomer, indicating that this position enhances activity. nih.gov |

| Chloro (-Cl) | ortho | Anti-TB Activity (IC₅₀ = 9.91 µg/mL). nih.gov | The ortho-isomer is less active than the para-isomer. nih.gov |

| Hydroxyl (-OH) | meta/para | Stimulation of glucose uptake. nih.gov | The presence of -OH groups at these positions is crucial for the observed effect. nih.gov |

Role of the Difluoromethoxy Group in Molecular Recognition and Binding

The difluoromethoxy group (-OCF₂H) is a unique structural motif in medicinal chemistry that significantly influences a molecule's properties. Its inclusion in the 4-position of cinnamic acid imparts specific characteristics that affect how the molecule is recognized by and binds to biological targets. researchgate.netnih.gov